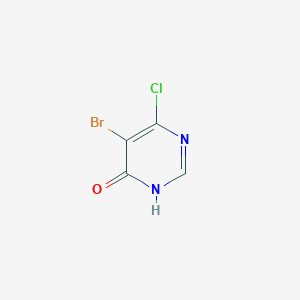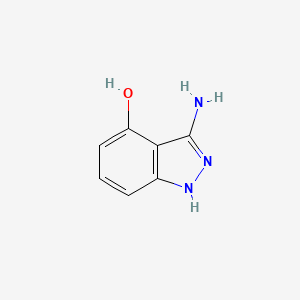![molecular formula C12H16ClN3O2 B1384366 2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride CAS No. 1049769-57-4](/img/structure/B1384366.png)
2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride” is a chemical compound that has generated significant interest in biochemical research. It belongs to the class of quinazolinones, a group of heterocyclic compounds that are important in medicinal chemistry . Quinazolinones possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular formula of “2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride” is C12H16ClN3O2. The quinazolinone ring is a key structural feature, and substitutions at various positions can influence the compound’s biological activities .Physical And Chemical Properties Analysis
The molecular weight of “2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride” is 269.73 g/mol. Other physical and chemical properties such as density, boiling point, melting point, and flash point are not detailed in the available literature .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research has demonstrated that various quinazolin-4(3H)-one derivatives, including those structurally similar to 2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride, exhibit significant analgesic and anti-inflammatory properties. For instance, Alagarsamy et al. (2007, 2008, 2011) synthesized a variety of quinazolin-4(3H)-ones and tested them for their analgesic and anti-inflammatory activities, finding compounds with moderate to potent efficacy in comparison to standard drugs like diclofenac sodium (Alagarsamy et al., 2007), (Alagarsamy et al., 2008), (Alagarsamy et al., 2011).
Antimicrobial Activities
Several studies have highlighted the antimicrobial potential of quinazolin-4(3H)-one derivatives. Saravanan et al. (2010) synthesized Schiff bases from quinazolin-4(3H)-ones and found them to exhibit significant antibacterial and antifungal activities (Saravanan, Pannerselvam, & Prakash, 2010). Osarodion (2020) also reported the synthesis of quinazolin-4(3H)-one derivatives with considerable antibacterial properties (Osarodion, 2020).
Anticonvulsant Activities
Quinazolin-4(3H)-one derivatives have been shown to possess anticonvulsant properties. Kumar et al. (2011) designed and synthesized various quinazolin-4(3H)-one derivatives, evaluating them for anticonvulsant activity using the 6 Hz psychomotor seizure test. They identified compounds with significant protection against seizures in mice (Kumar, Shrivastava, Pandeya, & Stables, 2011).
Antihypertensive Activities
Alagarsamy and Pathak (2007) synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, a class of compounds related to quinazolin-4(3H)-one, and evaluated them for antihypertensive activities in spontaneously hypertensive rats. Their findings showed that these compounds exhibited significant antihypertensive activity, suggesting potential applications in managing hypertension (Alagarsamy & Pathak, 2007).
Photodynamic Therapy and DNA Interaction
Mikra et al. (2022) researched the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, finding that they exhibit photo-activity towards DNA under UV irradiation. This suggests potential applications in photo-chemotherapy or photodynamic therapy (Mikra, Bairaktari, Petridi, Detsi, & Fylaktakidou, 2022).
properties
IUPAC Name |
2-[(2-methoxyethylamino)methyl]-3H-quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-17-7-6-13-8-11-14-10-5-3-2-4-9(10)12(16)15-11;/h2-5,13H,6-8H2,1H3,(H,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKZMDUMGAGVSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC2=CC=CC=C2C(=O)N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)
![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)
![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)
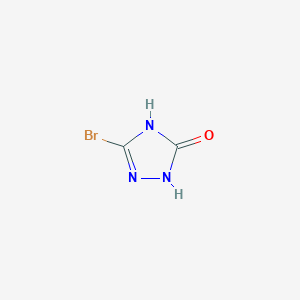

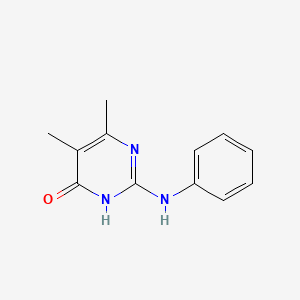
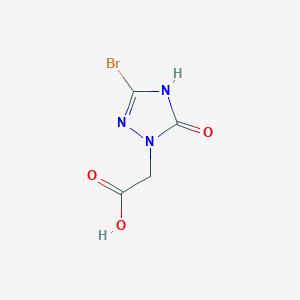
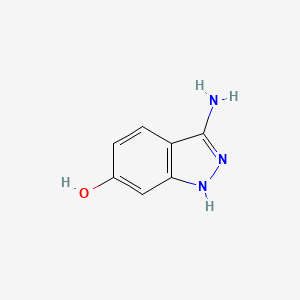
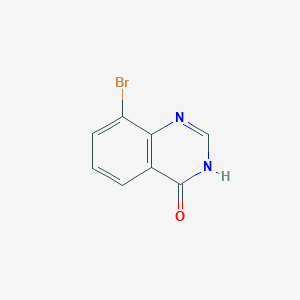
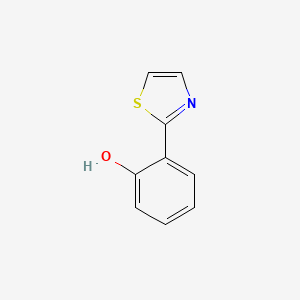
![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)
